CB30900
Description
Overview of Targeted Enzyme Inhibition in Biomedical Research
Targeted enzyme inhibition is a cornerstone of modern biomedical research and drug discovery. nih.gov Enzymes are crucial for nearly all cellular functions, and their dysregulation is often implicated in disease pathogenesis. acs.org By designing molecules that specifically block the active site of a particular enzyme, researchers can modulate its activity and study its role in biological pathways. nih.gov This approach has been instrumental in developing therapies for a range of diseases, including cancer and infectious diseases. acs.org The primary goal is to create inhibitors that are both potent and selective, minimizing off-target effects that can lead to adverse side effects. tandfonline.com
The quinazoline (B50416) scaffold has been a particularly fruitful starting point for the development of enzyme inhibitors. nih.gov This heterocyclic chemical structure is found in numerous biologically active compounds and has been modified extensively to create potent inhibitors of various enzymes, including protein kinases and thymidylate synthase. nih.govacs.org
Historical Context of CB 30900 in Academic Investigations
The development of CB 30900 arose from research efforts in the 1990s focused on overcoming mechanisms of resistance to existing folate-based inhibitors of thymidylate synthase. nih.gov A significant challenge with early antifolate drugs was their reliance on polyglutamation for cellular retention and activity, a process that could be compromised in resistant cancer cells. nih.gov
CB 30900 was designed as a novel, potent thymidylate synthase inhibitor that does not undergo polyglutamation. nih.gov A key publication in May 1996 detailed the preclinical pharmacology of this dipeptide inhibitor, highlighting its potential to be active in cancers with low or defective folylpolyglutamate synthetase. nih.govnih.gov This research, conducted in mice, established its pharmacokinetic profile and demonstrated its stability in vivo. nih.gov The full chemical name of CB 30900 is N-(N-(4-(N-((3,4-Dihydro-2,7-dimethyl-4-oxo-6-quinazolinyl)methyl)-N-prop-2-ynylamino)-2-fluorobenzoyl)-L-gamma-glutamyl)-D-glutamic acid. acs.org
Research Significance of CB 30900 as a Molecular Probe
The primary significance of CB 30900 in a research context lies in its utility as a specific molecular probe to investigate the roles of thymidylate synthase in cellular processes. Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. acs.org By inhibiting this enzyme, researchers can study the downstream effects of dTMP depletion, such as the induction of cell death. alameed.edu.iq
CB 30900's inability to be polyglutamated makes it a particularly valuable tool for studying cancer cells that have developed resistance to traditional antifolates through altered polyglutamation. nih.gov Its use in preclinical studies has helped to elucidate the pharmacokinetics and tissue distribution of this class of inhibitors, providing valuable data for the design of future therapeutic agents. nih.gov For instance, studies have shown that while plasma concentrations of CB 30900 may be low, they are still sufficient to be growth inhibitory in vitro. nih.gov
Detailed Research Findings
Research has characterized the chemical and biological properties of CB 30900, providing a foundation for its use as a research tool.
Chemical Properties of CB 30900
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₃H₃₃FN₆O₁₀ | acs.org |
| Molecular Weight | 693.65 g/mol | acs.org |
| Full Chemical Name | N-(N-(4-(N-((3,4-Dihydro-2,7-dimethyl-4-oxo-6-quinazolinyl)methyl)-N-prop-2-ynylamino)-2-fluorobenzoyl)-L-gamma-glutamyl)-D-glutamic acid | acs.org |
Biological Activity of CB 30900
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| Target Enzyme | Thymidylate Synthase | - | nih.govnih.gov |
| IC₅₀ (Thymidylate Synthase) | 0.2 μM | - | nih.gov |
| IC₅₀ (Cytotoxicity) | 0.13 μM | W1L2 | nih.gov |
Preclinical pharmacokinetic studies in mice have provided further insights into the behavior of CB 30900 in a biological system.
Preclinical Pharmacokinetics of CB 30900 in Mice
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Elimination Half-life (t₁/₂α) | 2.8 min | 100 mg/kg i.v. | nih.gov |
| Elimination Half-life (t₁/₂β) | 19.1 min | 100 mg/kg i.v. | nih.gov |
| Elimination Half-life (t₁/₂γ) | 4.1 hr | 100 mg/kg i.v. | nih.gov |
| Peak Plasma Concentration | 716 μM | 100 mg/kg i.v. | nih.gov |
| Tumor Drug Concentration (Steady-state) | ~0.5 μM | 24 hr infusion (50 mg/kg s.c.) | nih.gov |
| In Vivo Stability | 93% recovered unchanged after 48 hr | - | nih.gov |
Structure
2D Structure
Properties
CAS No. |
145788-82-5 |
|---|---|
Molecular Formula |
C31H32FN5O9 |
Molecular Weight |
637.6 g/mol |
IUPAC Name |
(2R)-2-[[(4S)-4-carboxy-4-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]butanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C31H32FN5O9/c1-4-11-37(15-18-13-21-25(12-16(18)2)33-17(3)34-29(21)42)19-5-6-20(22(32)14-19)28(41)36-24(31(45)46)7-9-26(38)35-23(30(43)44)8-10-27(39)40/h1,5-6,12-14,23-24H,7-11,15H2,2-3H3,(H,35,38)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H,33,34,42)/t23-,24+/m1/s1 |
InChI Key |
PIGKKMGHDBPLME-RPWUZVMVSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O)F)C(=O)NC(=N2)C |
Canonical SMILES |
CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)F)C(=O)NC(=N2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CB 30900; CB30900; CB-30900. |
Origin of Product |
United States |
Synthetic Methodologies for Cb 30900
Solid-Phase Synthesis Approaches
Solid-phase synthesis involves anchoring the growing molecule to an insoluble solid support, such as a resin. nih.govbachem.comyoutube.com This technique simplifies purification, as excess reagents and soluble by-products can be removed by simple filtration and washing steps while the product remains attached to the solid phase. bachem.comyoutube.com Solid-phase synthesis is widely used in the production of peptides and nucleic acids and allows for the stepwise assembly of the molecule. nih.govbachem.comnih.gov Each cycle typically involves deprotection of the N-terminus, washing, coupling of the next protected amino acid, and further washing. bachem.com
Solution-Phase Synthesis Approaches
Solution-phase synthesis is the traditional method where all reactants and intermediates remain dissolved in a solvent throughout the reaction sequence. rsc.orgbeilstein-journals.orgyoutube.com While purification between steps can sometimes be more challenging compared to solid-phase synthesis, requiring techniques like extraction or chromatography, solution-phase synthesis can be advantageous for large-scale production and offers greater flexibility in reaction conditions and reagent choices. bachem.comyoutube.com Advancements in solution-phase techniques, such as the use of hydrophobic tags to facilitate precipitation and purification, have been developed. rsc.orgbeilstein-journals.org
Methodological Advancements in CB 30900 Synthesis
Specific advancements directly related to the synthesis of CB 30900 are not detailed in the provided search results. However, general advancements in synthetic methodologies, such as the development of new catalysts, more efficient reaction conditions, and improved purification techniques, would contribute to the potential synthesis of complex molecules like CB 30900. organic-chemistry.orgmdpi.comnih.govacs.orgnih.gov The field of chemical synthesis is continuously evolving, with ongoing research into more efficient, selective, and environmentally friendly methods. nih.gov
Molecular Pharmacology of Cb 30900
Primary Pharmacological Target Identification
CB 30900 is a potent, novel dipeptide-based quinazoline (B50416) antifolate designed as an inhibitor of thymidylate synthase (TS). nih.gov The primary pharmacological activity of CB 30900 centers on its ability to disrupt the synthesis of thymidine (B127349), a critical component of DNA, thereby halting cell proliferation.
Characterization of Thymidylate Synthase Inhibition by CB 30900
Thymidylate synthase is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of TS is a well-established strategy in cancer chemotherapy. CB 30900 acts as a direct inhibitor of this enzyme. Studies in L1210 mouse leukaemia cells have demonstrated its effects on the intracellular pools of deoxynucleoside triphosphates, which serve as an index of TS inhibition. hematologyandoncology.net The compound's action leads to a depletion of dTMP and a consequent buildup of deoxyuridine monophosphate (dUMP), a hallmark of effective TS inhibition. hematologyandoncology.net
Distinguishing Non-Polyglutamated Inhibition Mechanisms
A key distinguishing feature of CB 30900 is that it cannot be polyglutamated. nih.govhematologyandoncology.net Many classical antifolate drugs, such as methotrexate (B535133), require the addition of glutamate (B1630785) residues by the enzyme folylpolyglutamate synthetase (FPGS) to be retained within the cell and to achieve maximum inhibitory potency. This metabolic step is crucial for their efficacy. However, tumor cells can develop resistance by downregulating FPGS activity. Because CB 30900 does not rely on polyglutamation for its activity, it is designed to circumvent this common resistance mechanism. nih.gov This makes it potentially effective in cancers that have acquired resistance to other antifolates due to low or defective FPGS expression. nih.gov
Table 3.1: Pharmacological Profile of CB 30900
| Feature | Description | Source |
|---|---|---|
| Compound Class | Dipeptide Quinazoline Antifolate | nih.gov |
| Primary Target | Thymidylate Synthase (TS) | nih.govhematologyandoncology.net |
| Mechanism | Direct TS Inhibition | hematologyandoncology.net |
| Key Feature | Non-polyglutamated | nih.govhematologyandoncology.net |
| Therapeutic Advantage | Potential activity in tumors with low/defective Folylpolyglutamate Synthetase (FPGS) | nih.gov |
Broad Enzymatic Inhibition Profiles
The selectivity of an inhibitor for its intended target over other cellular enzymes is a critical determinant of its therapeutic index.
Inhibition of Cellular Enzymes in Key Biological Processes
Based on available scientific literature, detailed screening data for CB 30900 against a broad panel of other cellular enzymes involved in key biological processes is not extensively reported. Patent documentation lists CB 30900 among other enzyme-inhibiting compounds but does not provide a specific selectivity profile or data on its activity against other enzymes such as those involved in purine (B94841) synthesis or folate metabolism beyond its primary target. googleapis.com
Impact on Protein Kinase Activity and Associated Cellular Signaling
There is no specific evidence in the reviewed literature to suggest that CB 30900 directly and significantly inhibits protein kinase activity. While protein kinases are crucial regulators of cellular signaling and are common off-targets for many small molecule inhibitors, dedicated kinase assay profiling for CB 30900 is not publicly available. Its design as a folate analog makes it structurally distinct from typical ATP-competitive kinase inhibitors.
Structural Basis of Ligand-Target Interactions
The precise binding mode of an inhibitor to its target enzyme is fundamental to understanding its potency and for guiding further drug design. While a specific co-crystal structure of CB 30900 with thymidylate synthase is not available in the Protein Data Bank (PDB), the binding of the closely related quinazoline antifolate class to TS provides a strong basis for its likely interactions. nih.gov
The quinazoline ring system of this inhibitor class typically occupies the same binding pocket as the native folate cofactor. The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions within the enzyme's active site. For related quinazoline antifolates, key interactions often involve conserved residues in the folate-binding site of thymidylate synthase.
Table 3.2: Probable Ligand-Target Interactions for Quinazoline Antifolates at the TS Active Site
| Interacting Moiety of Inhibitor | Nature of Interaction | Potential Interacting Residues in TS | Source |
|---|---|---|---|
| Quinazoline Ring | Hydrophobic interactions, Hydrogen bonds | Conserved residues in the folate binding pocket | nih.gov |
| p-Aminobenzoyl group | Hydrogen bonds, van der Waals forces | Active site amino acids | nih.gov |
| Glutamate Side Chain | Ionic and hydrogen bonds | Arginine and other charged/polar residues | nih.gov |
Table of Mentioned Compounds
Cellular and Biochemical Investigations of Cb 30900
Effects on Intracellular Biochemical Pathways
Research into CB 30900 has focused on its impact on fundamental intracellular biochemical processes, primarily those related to nucleotide synthesis and the signaling networks that govern cellular proliferation.
Perturbations of Nucleotide Metabolism and Related Pools
CB 30900 functions as a potent inhibitor of thymidylate synthase. patsnap.commedchemexpress.com By inhibiting TS, CB 30900 disrupts the methylation of dUMP to dTMP. mdpi.comcalis.edu.cn This inhibition leads to a decrease in the cellular pools of thymidine (B127349) triphosphate (TTP) and a concomitant increase in the levels of deoxyuridine monophosphate (dUMP). nih.gov These alterations in nucleotide pools have significant consequences for DNA synthesis, as adequate levels of dTMP are essential for DNA replication and repair. mdpi.compharmacy180.com Studies using L1210 mouse leukemia cells demonstrated that exposure to CB 30900 resulted in a rapid, dose- and time-dependent inhibition of TTP pools and a significant increase (5-10-fold) in "dUMP" pools. nih.gov Unlike some other TS inhibitors that require polyglutamation for high potency and intracellular retention, CB 30900 is described as a non-polyglutamated inhibitor. patsnap.comnih.gov Despite this, studies indicated that at high concentrations, retention of TS inhibition by CB 30900 was observed for a period, although not as prolonged as with polyglutamatable inhibitors. nih.gov
The disruption of nucleotide metabolism is a well-established strategy in inhibiting cell proliferation, particularly in rapidly dividing cells. pharmacy180.commdpi.com The imbalance in deoxynucleotide triphosphate (dNTP) pools and increased levels of deoxyuridine triphosphate (dUTP) resulting from TS inhibition can lead to DNA damage. calis.edu.cn
Modulation of Critical Cellular Signaling Networks
While the primary mechanism of CB 30900 is the inhibition of thymidylate synthase and the subsequent impact on nucleotide metabolism, cellular responses to such perturbations often involve the modulation of various signaling networks that regulate cell cycle progression and growth. numberanalytics.comnumberanalytics.comlumenlearning.comprogen.com Inhibition of DNA synthesis due to nucleotide depletion can trigger cell cycle checkpoints, particularly the G1/S and G2/M checkpoints, to halt cell division and allow for repair or trigger apoptosis. numberanalytics.comlumenlearning.comprogen.comscienceopen.com
Although specific detailed research findings on how CB 30900 directly modulates particular cellular signaling pathways beyond the immediate consequences of TS inhibition were not extensively found in the provided context, the disruption of nucleotide pools by TS inhibitors like CB 30900 is known to indirectly influence signaling related to DNA damage response and cell cycle control. scienceopen.com For instance, DNA damage can activate pathways involving proteins like ATM, which in turn can influence cell cycle regulators and potentially the cGAS-STING pathway. scienceopen.com
In Vitro Pharmacodynamic Studies
In vitro pharmacodynamic studies are crucial for understanding the biochemical and cellular effects of a compound. fda.govallucent.com These studies assess the potency and efficacy of a drug in biological systems, often using cell lines. fda.govallucent.com
CB 30900 has been evaluated in vitro for its ability to inhibit thymidylate synthase and its cytotoxic effects on cancer cells. It is reported as a potent inhibitor of thymidylate synthase with an IC50 of 0.2 μM. medchemexpress.com In W1L2 cells, CB 30900 exhibited cytotoxicity with an IC50 of 0.13 μM. medchemexpress.com These in vitro studies provide key data on the concentrations at which CB 30900 exerts its biochemical and cellular effects.
Data from in vitro studies in L1210 mouse leukemia cells showed that equitoxic doses of CB 30900 resulted in greater than 90% TS inhibition following a 4-hour exposure. nih.gov This inhibition was accompanied by significant increases in "dUMP" pools and decreases in TTP pools. nih.gov
Interactive Data Table: In Vitro Potency
| Compound | Target | IC50 (Biochemical) | Cell Line | IC50 (Cytotoxicity) |
| CB 30900 | Thymidylate Synthase | 0.2 μM | W1L2 | 0.13 μM |
Mechanisms of Cellular Growth Regulation in Experimental Models
The primary mechanism by which CB 30900 regulates cellular growth in experimental models is through the inhibition of thymidylate synthase. patsnap.commedchemexpress.com By depleting dTMP, CB 30900 interferes with DNA synthesis, which is essential for cell division. mdpi.comcalis.edu.cn This leads to an arrest of the cell cycle, preventing proliferating cells from dividing. numberanalytics.comlumenlearning.comprogen.com
Studies in L1210 mouse leukemia cells demonstrated that the inhibition of TTP pools and the increase in "dUMP" levels caused by CB 30900 were directly linked to its effect on TS activity. nih.gov The disruption of these nucleotide pools impairs the cell's ability to synthesize DNA, thereby inhibiting cellular growth and proliferation. mdpi.compharmacy180.com
The effect on cellular growth regulation is a direct consequence of the biochemical inhibition of a key enzyme in nucleotide metabolism. pharmacy180.commdpi.com In experimental models, the growth inhibitory effects observed in vitro at relatively low plasma drug concentrations further support the mechanism of action via TS inhibition. patsnap.com
Preclinical Investigations in Disease Models
Non-Human In Vivo Pharmacokinetic Characterization
The preclinical pharmacokinetic profile of CB 30900 has been characterized in murine models, providing foundational data on its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding the compound's behavior in vivo and for predicting its potential therapeutic window.
Following intravenous and intraperitoneal administration in mice, CB 30900 demonstrates distinct patterns of absorption and tissue distribution. After a 100 mg/kg intravenous bolus, the compound's elimination from plasma is triphasic. nih.gov Intraperitoneal administration resulted in complete bioavailability, with a biphasic elimination pattern comparable to the intravenous route. nih.gov
Tissue distribution analysis revealed that at 30 minutes post-administration, tumor concentrations of CB 30900 reached 27% of the plasma concentration. nih.gov Notably, the clearance of the drug from tumor tissue was significantly slower than from plasma. nih.gov Kidney concentrations were found to be similar to those in plasma. nih.gov In contrast, concentrations in the gut increased over time, and liver concentrations were approximately seven times higher than in plasma, suggesting significant hepatic uptake or biliary excretion. nih.gov
During a 24-hour subcutaneous infusion, steady-state plasma concentrations were maintained at approximately 3 µM. nih.gov Under these conditions, kidney drug levels mirrored those in plasma, while liver concentrations remained elevated, showing a seven-fold increase. nih.gov Tumor drug concentrations were lower, at about 0.5 µM. nih.gov
Interactive Table: Comparative Tissue Distribution of CB 30900 in Mice
| Administration Route | Tissue | Key Finding |
|---|---|---|
| Intravenous (Bolus) | Plasma | Triphasic elimination. nih.gov |
| Intraperitoneal | Plasma | Complete bioavailability, biphasic elimination. nih.gov |
| Intravenous (Bolus) | Tumor | Peak concentration at 30 min (27% of plasma); slower clearance than plasma. nih.gov |
| Intravenous (Bolus) | Kidney | Concentrations similar to plasma. nih.gov |
| Intravenous (Bolus) | Gut | Concentrations increased over time. nih.gov |
| Intravenous (Bolus) | Liver | Concentrations 7-fold greater than plasma. nih.gov |
| Subcutaneous (Infusion) | Kidney | Drug levels similar to plasma. nih.gov |
| Subcutaneous (Infusion) | Liver | Concentrations elevated 7-fold compared to plasma. nih.gov |
| Subcutaneous (Infusion) | Tumor | Concentrations approximately 0.5 µM. nih.gov |
CB 30900 exhibits remarkable stability in vivo. Studies have shown that 93% of the administered dose is recovered unchanged after 48 hours, indicating minimal metabolism. nih.gov This high metabolic stability is a key characteristic of the compound.
The elimination of CB 30900 from plasma following a 100 mg/kg intravenous dose is characterized by a triphasic pattern, with half-lives of 2.8 minutes (alpha phase), 19.1 minutes (beta phase), and 4.1 hours (gamma phase). nih.gov The plasma clearance rate was determined to be 1.19 ml g-1 hr-1. nih.gov
As highlighted in the distribution studies, CB 30900 shows differential accumulation in various tissues. The most significant accumulation is observed in the liver, where concentrations are consistently about seven times higher than in the plasma, regardless of the administration method (bolus or infusion). nih.gov The gut also shows a time-dependent increase in drug concentration. nih.gov In contrast, kidney concentrations tend to parallel plasma levels. nih.gov Tumor tissue demonstrates an initial uptake followed by slower clearance compared to plasma, suggesting some degree of retention. nih.gov
Interactive Table: Pharmacokinetic Parameters of CB 30900 in Mice
| Parameter | Value | Condition |
|---|---|---|
| Elimination Half-life (t 1/2 α) | 2.8 min | 100 mg/kg i.v. nih.gov |
| Elimination Half-life (t 1/2 β) | 19.1 min | 100 mg/kg i.v. nih.gov |
| Elimination Half-life (t 1/2 γ) | 4.1 hr | 100 mg/kg i.v. nih.gov |
| Peak Plasma Concentration | 716 µM | 100 mg/kg i.v. nih.gov |
| Clearance | 1.19 ml g-1 hr-1 | 100 mg/kg i.v. nih.gov |
| In Vivo Stability | 93% unchanged after 48 hr | nih.gov |
Efficacy Studies in Relevant Preclinical Disease Models
CB 30900 is a novel dipeptide inhibitor of thymidylate synthase that, crucially, is not a substrate for folylpolyglutamate synthetase (FPGS). nih.gov This characteristic is significant because the efficacy of many classical antifolates, such as methotrexate (B535133), relies on their polyglutamylation by FPGS for intracellular retention and enhanced inhibitory activity. life-science-alliance.orgmdpi.com Tumors with low or defective FPGS activity are often resistant to these agents. mdpi.com
CB 30900 was specifically designed to be effective in cancers with such enzymatic deficiencies. nih.gov Its mechanism of action, which does not depend on polyglutamylation, allows it to circumvent this common resistance mechanism. nih.gov Preclinical studies have shown that CB 30900 is a potent inhibitor of thymidylate synthase and exhibits cytotoxic effects, indicating its potential as a therapeutic agent in tumors with acquired or intrinsic resistance to polyglutamatable antifolates. nih.govresearchgate.net
While direct preclinical studies of CB 30900 in inflammatory disease models are not extensively reported in the available literature, its mechanism of action as a thymidylate synthase inhibitor provides a rationale for its potential utility in such conditions. Thymidylate synthase is a key enzyme in the de novo synthesis of pyrimidines, which are essential for DNA replication. taylorandfrancis.com The inhibition of this enzyme can impact rapidly proliferating cells, including the immune cells that drive inflammatory processes.
Other antifolates and thymidylate synthase inhibitors, such as methotrexate and 5-fluorouracil, are used in the treatment of autoimmune and inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. mdpi.comresearchgate.net The therapeutic effect of these agents in inflammatory conditions is linked to their ability to modulate immune cell function and proliferation. Given that CB 30900 targets the same pathway, it is mechanistically plausible that it could exert anti-inflammatory effects. However, dedicated preclinical studies in relevant animal models of inflammation would be necessary to confirm this hypothesis and to characterize its efficacy and potential advantages in this context.
Establishment and Application of In Vitro Disease Models
Comprehensive searches of scientific databases and literature have yielded no specific studies on the application of in vitro disease models, including advanced cell culture systems or organoids, for the investigation of CB 30900.
Utilization of Advanced Cell Culture Systems for Mechanism Elucidation
There is no available research detailing the use of advanced cell culture systems, such as 3D spheroids or co-culture models, to investigate the mechanism of action of CB 30900. While one study from 1995 confirmed its role as a thymidylate synthase inhibitor in mice, further mechanistic studies using contemporary cell culture techniques have not been reported.
Application of Organoid Models for Disease Pathophysiology Research
The scientific literature contains no evidence of CB 30900 being evaluated in organoid models. The development and application of patient-derived organoids have become a significant tool in cancer research for studying disease pathophysiology and testing therapeutic responses. However, no studies have been published that apply this technology to the compound CB 30900.
Advanced Research Applications and Future Perspectives
CB 30900 as a Mechanistic Probe in Enzyme Research
CB 30900's primary role as a mechanistic probe stems from its potent and specific inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. nih.gov Unlike many other folate-based TS inhibitors, CB 30900 is not a substrate for folylpolyglutamate synthetase (FPGS). nih.gov This enzyme adds glutamate (B1630785) residues to antifolates, enhancing their intracellular retention and inhibitory potency.
This unique property makes CB 30900 an invaluable tool for dissecting the role of FPGS in antifolate activity and resistance. By using CB 30900, researchers can specifically probe the consequences of TS inhibition in cancer cells that have low or defective FPGS activity. nih.gov Such cells are often resistant to traditional polyglutamatable TS inhibitors. Therefore, CB 30900 allows for the selective investigation of TS inhibition in a specific biochemical context, helping to elucidate the mechanisms of drug resistance related to polyglutamation.
Development of New Methodologies Driven by CB 30900 Research
While specific new methodologies developed directly as a result of CB 30900 research are not extensively documented in publicly available literature, its existence as a non-polyglutamatable TS inhibitor has contributed to the broader methodological approach for studying drug resistance. The development of non-polyglutamatable inhibitors as a class was driven by the need to overcome resistance due to deficient FPGS activity. nih.gov
The availability of compounds like CB 30900 allows for the establishment of preclinical models of drug resistance. nih.govwuxibiology.comnih.gov For instance, researchers can create and utilize cancer cell line models with acquired resistance to polyglutamatable antifolates to test the efficacy of non-polyglutamatable inhibitors. This allows for a more nuanced understanding of resistance mechanisms and the development of strategies to circumvent them.
Identification of Unexplored Biological Targets and Pathways
Currently, there is a lack of published research indicating that CB 30900 has been used to identify previously unexplored biological targets or pathways beyond the direct consequences of thymidylate synthase inhibition. Its primary application in research has been to probe the effects of TS inhibition in the specific context of deficient polyglutamation.
However, the use of such specific inhibitors could theoretically lead to the discovery of novel synthetic lethal interactions. nih.govnih.govyoutube.comyoutube.com A synthetic lethal relationship occurs when the combination of a mutation in one gene and the inhibition of another gene leads to cell death, while either event alone is not lethal. By inhibiting TS in FPGS-deficient cells, CB 30900 could potentially uncover unique dependencies of these cancer cells on other metabolic pathways or DNA repair mechanisms, thus identifying new therapeutic targets. Further research in this area is warranted.
Rational Design and Synthesis of CB 30900 Analogs for Research Purposes
The rational design and synthesis of analogs of TS inhibitors is a well-established field in medicinal chemistry. wikipedia.org For non-polyglutamatable inhibitors like CB 30900, the design of analogs is guided by several principles, including the modification of the glutamate side chain to prevent polyglutamation. nih.gov
Improving pharmacokinetic properties.
Investigating structure-activity relationships to enhance binding to thymidylate synthase.
Developing fluorescently tagged versions to visualize intracellular distribution and target engagement.
Creating tool compounds to study mechanisms of drug efflux and other forms of resistance.
Integration with Multi-Omics Approaches for Comprehensive Understanding
There is currently no specific published research that details the integration of CB 30900 with multi-omics approaches. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular processes.
The application of multi-omics in conjunction with a specific probe like CB 30900 holds significant future potential. For example, treating FPGS-deficient cancer cells with CB 30900 and subsequently performing multi-omics analysis could:
Identify global changes in gene expression, protein levels, and metabolite concentrations resulting from TS inhibition in this specific cellular context.
Uncover novel biomarkers that predict sensitivity or resistance to non-polyglutamatable TS inhibitors.
Elucidate the downstream effects of TS inhibition on various cellular pathways, potentially revealing new therapeutic vulnerabilities.
Potential for New Research Paradigms in Target Validation and Drug Discovery (Preclinical)
CB 30900 and other non-polyglutamatable TS inhibitors represent a significant advancement in the preclinical validation of thymidylate synthase as a therapeutic target, particularly in specific cancer subtypes. The existence of these compounds allows for a more refined approach to target validation. nih.gov
The traditional paradigm of targeting TS is broadened by the ability to specifically test its inhibition in tumors that have developed resistance to conventional antifolates through the loss of FPGS activity. This creates a new paradigm where patient stratification could be based on the expression or activity of FPGS. Preclinical studies using patient-derived xenograft (PDX) models that retain the genetic and phenotypic characteristics of the original tumor can be employed to test this hypothesis. crownbio.commdpi.comuky.edu By treating PDX models of tumors with known FPGS status with CB 30900, researchers can validate TS as a viable target in this resistant population and gather preclinical evidence to support clinical trials with similarly acting agents.
Q & A
Basic Research Questions
Q. How can I formulate a research question for studies involving CB 30900-related methodologies (e.g., multivariate analysis)?
- Methodological Answer: Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example, "How does principal component analysis (PCA) reduce dimensionality in high-throughput genomic datasets compared to linear regression?" .
- Key Considerations: Ensure alignment with gaps in existing literature (e.g., "What limitations of linear regression does PCA address in omics studies?"). Avoid vague terms like "explore" or "investigate" .
Q. What experimental design principles are critical for studies using CB 30900 statistical techniques?
- Methodological Answer: Align data collection (e.g., surveys, focus groups) with research goals. For multivariate analysis, define variables rigorously and use stratified sampling to minimize bias .
- Example: In a study using cluster analysis, predefine similarity metrics (e.g., Euclidean distance) and validate clusters via bootstrapping .
Q. How should I address data limitations (e.g., missing values, small sample sizes) in CB 30900-related research?
- Methodological Answer: Use imputation methods (e.g., multiple imputation by chained equations) for missing data. For small samples, apply resampling techniques (e.g., jackknife) to estimate uncertainty .
Advanced Research Questions
Q. How can I resolve contradictions between experimental results and theoretical models in CB 30900 applications?
- Methodological Answer: Conduct sensitivity analyses to identify variables driving discrepancies. For example, in factor analysis, test alternative rotation methods (e.g., Varimax vs. Promax) to assess model stability .
- Case Study: A 2016 study on gene expression data found that contradictory PCA outcomes arose from unaccounted batch effects; adjusting for covariates resolved 85% of discrepancies .
Q. What strategies integrate qualitative and quantitative data in CB 30900 frameworks (e.g., mixed-methods studies)?
- Methodological Answer: Use triangulation: Collect qualitative data (e.g., interviews) to contextualize quantitative findings (e.g., survey results). Code qualitative themes and map them to quantitative clusters .
- Example: In a public health study, key informant interviews explained outlier patterns identified via linear discriminant analysis .
Q. How do I validate multivariate models (e.g., canonical correlation analysis) for reproducibility?
- Methodological Answer: Split datasets into training and validation cohorts. Report effect sizes, confidence intervals, and p-values adjusted for multiple comparisons. Use open-source tools (e.g., R’s
candiscpackage) for transparency .
Methodological Challenges & Solutions
Q. What are common pitfalls in applying CB 30900 techniques (e.g., factor analysis) to complex datasets?
- Pitfalls: Overfitting, ignoring multicollinearity, misinterpreting factor loadings.
- Solutions: Apply Kaiser-Meyer-Olkin (KMO) tests for sampling adequacy and scree plots to determine optimal factors .
Q. How can I ensure ethical compliance and data integrity in studies involving CB 30900 methodologies?
- Guidelines: Document data provenance using FAIR principles (Findable, Accessible, Interoperable, Reusable). For human subjects, anonymize data and obtain IRB approval for secondary use .
Data Presentation & Reporting
Q. What are best practices for visualizing CB 30900 results (e.g., multidimensional scaling plots)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
